6-Chloroimidazo[1,2-a]pyridine
Overview
Description
6-Chloroimidazo[1,2-a]pyridine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Mode of Action
The compound interacts with its targets by binding to them and causing a change in their function. This interaction is highly selective and sensitive, and it has a brilliant reversibility . The compound’s mode of action is primarily through its ability to detect changes in pH value, particularly in acidic conditions (3.0–7.0) .
Biochemical Pathways
It’s known that the compound has been used to detect changes in ph value, suggesting that it may interact with biochemical pathways related to ph regulation .
Pharmacokinetics
The compound is known to have high selectivity and sensitivity, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of the action of 6-Chloroimidazo[1,2-a]pyridine is the detection of changes in pH value. The compound has been successfully applied to detect intracellular H+ in yeast, demonstrating its utility in real-time imaging of pH changes .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound is effective in acidic conditions (pH 3.0–7.0), and its action may be less effective or ineffective in environments outside this pH range .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has improved potency against certain bacterial strains compared to this compound.
This compound-2-carboxylic acid: This derivative is used as a fluorescent probe for monitoring pH changes.
The uniqueness of this compound lies in its versatility and wide range of applications in various scientific fields.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGYCZJSVFGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377406 | |
Record name | 6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-25-6 | |
Record name | 6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 6-chloroimidazo[1,2-a]pyridine and its derivatives?
A1: Several synthetic approaches have been explored for this compound and its derivatives. One method involves reacting 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal to form an intermediate, (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine. This intermediate is then reacted with bromoacetonitrile under basic conditions to yield this compound-3-formonitrile. [] Another method utilizes palladium(0)-catalyzed C-H alkenylation to directly functionalize 6-chloroimidazo[1,2-a]pyridines with bromoalkenes, resulting in 3-alkenylimidazo[1,2-a]pyridines. [] This method offers a direct route to diversely substituted derivatives.
Q2: Can the 6-chloro substituent on the imidazo[1,2-a]pyridine scaffold be further functionalized?
A2: Yes, research has demonstrated the successful functionalization of the 6-chloro substituent. For instance, Suzuki cross-coupling reactions have been employed to introduce various aryl groups to the 6-position of this compound. [] This versatility in functionalization expands the possibilities for creating a library of compounds with tailored properties.
Q3: Are there any reported applications of this compound derivatives as fluorescent probes?
A3: While the provided research papers don't explicitly delve into applications as fluorescent probes, a related study highlights the potential of a this compound-2-carboxylic acid derivative for pH sensing. [] This suggests that the unique electronic properties of this scaffold could be exploited for developing fluorescent probes for various applications.
Q4: What are the advantages of using microwave-assisted synthesis in the context of this compound synthesis?
A4: Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and improve yields in organic synthesis, including reactions involving this compound. Specifically, palladium(0)-catalyzed C3 alkenylation of imidazo[1,2-a]pyridines benefited from microwave irradiation, leading to shorter reaction times and higher product yields compared to conventional heating methods. []
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